L-Glutamine, L-lysyl-L-lysylglycyl-

Description

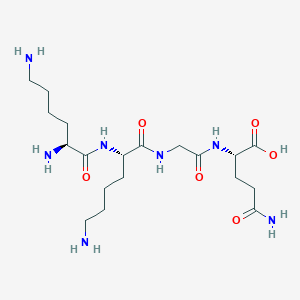

Structure

2D Structure

Properties

CAS No. |

77875-71-9 |

|---|---|

Molecular Formula |

C19H37N7O6 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H37N7O6/c20-9-3-1-5-12(22)17(29)26-13(6-2-4-10-21)18(30)24-11-16(28)25-14(19(31)32)7-8-15(23)27/h12-14H,1-11,20-22H2,(H2,23,27)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1 |

InChI Key |

WPTJOZBUDCWFCM-IHRRRGAJSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Synthesis and Engineering Methodologies for Peptides Incorporating L Glutamine, L Lysyl L Lysylglycyl

Solid-Phase Peptide Synthesis (SPPS) Techniques for L-Glutamine, L-lysyl-L-lysylglycyl- Containing Constructs

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the chemical synthesis of peptides like L-Glutamine, L-lysyl-L-lysylglycyl-. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.govmdpi.com This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. nih.gov

Optimized Resin Selection and Amino Acid Coupling Strategies

The choice of resin is a critical parameter for a successful synthesis, directly impacting the purity and yield of the final peptide. For the synthesis of a C-terminal amide peptide such as L-Glutamine, L-lysyl-L-lysylglycyl-amide, a Rink amide resin is a common and effective choice. mdpi.com This resin requires treatment with a strong acid, such as trifluoroacetic acid (TFA), for the final cleavage of the peptide, which also removes the side-chain protecting groups. mdpi.com

The presence of two lysine (B10760008) residues and a glutamine residue in the sequence presents specific challenges. The two lysine residues require side-chain protection, typically with the acid-labile tert-butyloxycarbonyl (Boc) group. The glutamine residue is prone to dehydration to form a nitrile during the activation step of coupling, a side reaction that can be minimized by using appropriate coupling reagents.

Table 1: Recommended Resins for the Synthesis of this compoundamide

| Resin Type | Linker Type | Cleavage Condition | Key Advantages | Considerations |

| Rink Amide Resin | Amide-forming | High TFA concentration | Easy loading of the first amino acid; direct formation of C-terminal amide. mdpi.com | Requires strong acid for cleavage. mdpi.com |

| Sieber Amide Resin | Amide-forming | Mildly acidic conditions (e.g., 1% TFA) | Allows for the synthesis of fully protected peptide amides. mdpi.com | May be less suitable for peptides with sterically hindered C-terminal residues. mdpi.com |

| Polystyrene (PS) Resin | Varies | Varies | Cost-effective and widely used. nih.gov | May show poor swelling in some polar solvents. nih.gov |

| Polyethylene glycol (PEG) grafted PS Resin | Varies | Varies | Improved swelling properties in a wider range of solvents, beneficial for longer or more complex peptides. thermofisher.com | Higher cost compared to standard PS resins. |

| Amino-Li-Resin | Fiber Polyacrylamide | Varies | High functionalization capacity and excellent swelling in polar solvents. mdpi.com | Different handling properties (fiber vs. beads) may require adjustments to synthesis protocols. mdpi.com |

The selection of coupling reagents is equally critical to ensure high coupling efficiency and minimize side reactions. A variety of phosphonium (B103445) and uranium salt-based reagents are available, each with its own set of advantages.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Full Name | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A popular and efficient coupling reagent with rapid reaction times. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Known for its high coupling efficiency, especially for hindered amino acids. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Another effective phosphonium salt-based coupling reagent. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | A carbodiimide-based system that is a cost-effective and efficient alternative to phosphonium and uranium salts. |

For the L-Glutamine, L-lysyl-L-lysylglycyl- sequence, a combination of a robust coupling reagent like HATU or HBTU with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is recommended to suppress racemization and other side reactions.

Deprotection and Cleavage Protocols for L-Glutamine, L-lysyl-L-lysylglycyl- Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), and a variety of scavengers. thermofisher.comwpmucdn.com The scavengers are crucial for quenching the reactive cationic species generated during the deprotection process, which can otherwise lead to unwanted modifications of sensitive amino acid residues. sigmaaldrich.com

For a peptide containing two lysine residues (protected with Boc) and a glutamine residue (which can be protected with a trityl group), a well-defined cleavage cocktail is essential. A standard and effective cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com Another common and less odorous option is Reagent B, which uses triisopropylsilane (B1312306) (TIS) as a primary scavenger. peptide.com

Table 3: Representative Cleavage Cocktails for L-Glutamine, L-lysyl-L-lysylglycyl- Peptides

| Reagent Cocktail | Composition (v/v) | Key Scavengers and Their Function |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Phenol: Scavenges tert-butyl groups. Thioanisole: Protects methionine (if present) and scavenges benzyl (B1604629) groups. EDT: A reducing agent that prevents disulfide bond formation. wpmucdn.compeptide.com |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | TIS: A reducing scavenger that effectively quenches various electrophilic species. peptide.com |

| TFA/TIS/Water | (95:2.5:2.5) | A simpler, non-malodorous cocktail suitable for many sequences, especially when used with appropriate protecting groups. sigmaaldrich.com |

The cleavage reaction is typically carried out for 1-3 hours at room temperature. peptide.com Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude product.

Solution-Phase Synthesis Approaches for L-Glutamine, L-lysyl-L-lysylglycyl- Fragments

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous approach, particularly for the synthesis of shorter peptide fragments or for large-scale production. researchgate.net In this method, the peptide is synthesized in a homogenous solution, with purification of intermediates after each coupling step.

A potential strategy for the solution-phase synthesis of L-Glutamine, L-lysyl-L-lysylglycyl- would involve the synthesis of dipeptide fragments, such as Boc-Lys(Boc)-Gly-OH and Fmoc-Gln(Trt)-Lys(Boc)-OH, which are then coupled to form the full tetrapeptide. A patent for a similar tetrapeptide, Gly-Glu-Lys-Gly, outlines a liquid-phase synthesis method that avoids the use of a solid support resin, highlighting the industrial potential of this approach for cost-effective, large-scale production. biotage.com This method emphasizes the high purity of intermediates and the environmentally friendly nature of the process. biotage.com

The use of coupling reagents like T3P® (cyclic propylphosphonic anhydride) has been shown to be highly efficient for solution-phase peptide synthesis, with rapid reaction times and minimal side reactions. researchgate.net

Advanced Purification and Homogeneity Assessment of Synthetic L-Glutamine, L-lysyl-L-lysylglycyl- Peptides

The crude peptide obtained after synthesis, whether by solid-phase or solution-phase methods, is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences. Therefore, a robust purification strategy is essential to achieve a high degree of homogeneity.

Chromatographic Techniques for L-Glutamine, L-lysyl-L-lysylglycyl- Peptide Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. google.com This method separates peptides based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). The peptides are then eluted with a gradient of increasing organic solvent concentration, typically acetonitrile. google.com

For a hydrophilic peptide like L-Glutamine, L-lysyl-L-lysylglycyl-, a shallow gradient may be necessary to achieve good separation. The mobile phase is often acidified with a small amount of TFA (e.g., 0.1%), which acts as an ion-pairing agent to improve peak shape. jeolusa.com

Table 4: General RP-HPLC Parameters for Peptide Purification

| Parameter | Typical Condition |

| Column | C18 silica, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 214 nm and 280 nm |

The purity of the collected fractions is assessed by analytical RP-HPLC, and the fractions containing the pure peptide are pooled and lyophilized. The identity of the purified peptide is confirmed by mass spectrometry, which provides an accurate measurement of the molecular weight. High-resolution mass spectrometry can be particularly useful to distinguish between residues with very similar masses, such as lysine and glutamine, which differ by only 0.036 Da. jeolusa.com

Site-Directed Mutagenesis and Recombinant Expression Strategies for L-Glutamine, L-lysyl-L-lysylglycyl- in Protein Engineering

Beyond chemical synthesis, the L-Glutamine, L-lysyl-L-lysylglycyl- sequence can be incorporated into larger proteins through genetic engineering techniques. This approach is valuable for studying the structural and functional roles of this specific peptide motif in a biological context.

Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence, including the insertion of short amino acid sequences. researchgate.net To insert the Gln-Lys-Lys-Gly motif into a target protein, a synthetic DNA oligonucleotide encoding this sequence, along with flanking regions homologous to the insertion site in the gene of interest, would be used in a polymerase chain reaction (PCR)-based mutagenesis protocol.

The mutated gene is then cloned into an appropriate expression vector, which is subsequently introduced into a host organism, such as E. coli, for recombinant protein production. nih.gov The expressed protein, now containing the Gln-Lys-Lys-Gly insert, can be purified using standard chromatographic techniques, often facilitated by an affinity tag (e.g., a polyhistidine-tag) engineered into the protein. nih.gov

The successful insertion of the peptide sequence must be verified by DNA sequencing of the expression vector and confirmed at the protein level by mass spectrometry-based peptide mapping. The impact of the inserted sequence on the protein's structure and function can then be investigated using a variety of biophysical and biochemical assays. For instance, studies have shown that mutating specific lysine residues can impact protein function and transduction efficiency in viral vectors. nih.gov

Structural Elucidation and Conformational Analysis of L Glutamine, L Lysyl L Lysylglycyl Moieties

Spectroscopic Characterization of Secondary and Tertiary Structures Induced by L-Glutamine, L-lysyl-L-lysylglycyl-

Spectroscopic techniques are invaluable for probing the structural arrangements of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution at atomic resolution. mdpi.com For the Gln-Lys-Lys-Gly sequence, a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed. nih.gov These techniques allow for the assignment of all proton signals and the identification of through-space interactions between protons that are close to each other in the folded peptide. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the vibrational modes of the peptide backbone, which are sensitive to its conformation. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) in FTIR and Raman spectra are particularly useful for secondary structure analysis. The frequencies of these bands can help distinguish between α-helices, β-sheets, and random coils.

For the Gln-Lys-Lys-Gly sequence, FTIR and Raman spectroscopy can be used to analyze the conformation of the peptide backbone. The vibrational modes of the individual amino acid side chains, such as the CH₂ groups of lysine (B10760008) and the amide group of glutamine, can also be identified. researchgate.netresearchgate.net Polarized micro-Raman spectroscopy can provide even more detailed information by analyzing the orientation of specific molecular bonds. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution L-Glutamine, L-lysyl-L-lysylglycyl- Structural Determination

While spectroscopic methods provide valuable information about peptide structure in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution three-dimensional structures in the solid state or in a vitrified state, respectively.

Cryo-EM is increasingly used to determine the structures of large protein complexes and can even resolve individual α-helices within a protein. wikipedia.org For peptides that form larger assemblies or are part of a protein complex, cryo-EM could potentially be used to visualize the conformation of the Gln-Lys-Lys-Gly moiety.

Impact of L-Glutamine, L-lysyl-L-lysylglycyl- on Peptide Folding and Global Conformation

The glycine (B1666218) residue introduces a point of flexibility in the peptide backbone, which can be crucial for forming turns or loops. wikipedia.org While often considered a helix-breaker, glycine's flexibility can also be accommodated within helical structures under certain conditions. wikipedia.orgnih.gov The glutamine residue, with its polar side chain, can form hydrogen bonds that help to stabilize secondary and tertiary structures. The interplay of these residues—the charged and flexible nature of the lysines, the flexibility of glycine, and the hydrogen-bonding capacity of glutamine—will collectively influence the peptide's folding landscape and its final, biologically active conformation.

Influence of Environmental Factors on L-Glutamine, L-lysyl-L-lysylglycyl- Conformation and Stability

The conformation and stability of peptides containing the Gln-Lys-Lys-Gly sequence are highly sensitive to their environment.

pH: The ionization state of the lysine side chains is dependent on the pH. At acidic pH, the amino groups will be protonated (positively charged), while at alkaline pH, they will be deprotonated (neutral). This change in charge can significantly alter electrostatic interactions within the peptide and with its surroundings, thereby affecting its conformation and stability. sigmaaldrich.com Glutamine itself is most stable at a neutral pH and degrades at both acidic and basic pH. sigmaaldrich.comnih.gov

Temperature: Temperature affects the stability of non-covalent interactions that hold the peptide in its folded state. Increasing the temperature can lead to the "melting" or unfolding of helical structures in a process known as the helix-coil transition. wikipedia.org The degradation of glutamine also accelerates at higher temperatures. sigmaaldrich.comnih.gov

Solvents: The polarity of the solvent can influence the conformation of the peptide. In hydrophobic environments, such as a membrane, peptides are more likely to adopt stable α-helical structures. wikipedia.org The presence of co-solvents can also impact peptide stability.

Interactive Data Table: Factors Affecting L-Glutamine Stability

| Factor | Condition | Effect on Stability | Citation |

| pH | Neutral | Most stable | sigmaaldrich.com |

| Acidic | Deteriorates | sigmaaldrich.com | |

| Basic | Deteriorates | sigmaaldrich.com | |

| Temperature | 4°C | Stable | sigmaaldrich.comnih.gov |

| Room Temperature (22-24°C) | Degradation accelerates | sigmaaldrich.comnih.gov | |

| 35°C | Degradation accelerates | sigmaaldrich.com | |

| Freeze/Thaw Cycles | Multiple cycles | Up to 25% loss of activity may occur | sigmaaldrich.com |

| Light and Oxygen | Presence or absence | Degradation rate essentially unaffected | nih.gov |

Ionic Strength Effects on Structural Integrity

Specific research on how varying ionic strength affects the structural integrity and conformational ensemble of L-Glutamine, L-lysyl-L-lysylglycyl- is not available in the reviewed scientific literature. Consequently, no data tables or detailed research findings on this topic can be presented.

Temperature-Dependent Conformational Transitions

There is no available research in the reviewed scientific literature that specifically investigates the temperature-dependent conformational transitions of L-Glutamine, L-lysyl-L-lysylglycyl-. As a result, the creation of data tables and the presentation of detailed research findings for this subsection are not possible.

Molecular Interactions and Mechanistic Roles of L Glutamine, L Lysyl L Lysylglycyl

The Role of L-Glutamine, L-lysyl-L-lysylglycyl- as a Capping Motif in Peptide Helix Stabilization

The stability of alpha-helical structures in peptides is crucial for their biological function. This stability is often influenced by specific amino acid sequences at the ends of the helix, known as "capping motifs." These motifs can form favorable interactions that prevent the helix from fraying. While the specific tetrapeptide L-Glutamine, L-lysyl-L-lysylglycyl- is not extensively documented as a canonical capping motif in existing literature, an analysis of its constituent amino acids provides insights into its potential stabilizing effects.

Amino acids such as asparagine, aspartate, serine, and glutamine are known to have a stabilizing effect at the amino terminus of an alpha-helix. Conversely, arginine and lysine (B10760008) are often found to be stabilizing at the carboxyl terminus. The presence of L-glutamine at the N-terminus of this tetrapeptide, followed by two lysine residues, suggests a potential, albeit complex, role in influencing helical structures.

Hydrogen Bonding Networks within the L-Glutamine, L-lysyl-L-lysylglycyl- Moiety

The formation of stable hydrogen bonds is a key factor in the establishment of secondary structures like alpha-helices. nih.govnih.gov The side chains of the amino acids within the L-Glutamine, L-lysyl-L-lysylglycyl- sequence offer multiple sites for hydrogen bonding. The amide group in the side chain of L-glutamine can act as both a hydrogen bond donor and acceptor. Similarly, the primary amino groups in the side chains of the two L-lysine residues are potent hydrogen bond donors.

Side-Chain Interactions and Hydrophobic Contributions to Helical Stability

Beyond hydrogen bonding, other side-chain interactions contribute significantly to the stability of helical peptides. drugbank.comnih.gov The two L-lysine residues in the L-Glutamine, L-lysyl-L-lysylglycyl- sequence introduce positive charges at physiological pH. These charges can engage in electrostatic interactions, which can be either stabilizing or destabilizing depending on their position relative to the helix dipole. nih.gov

Investigation of Intermolecular Interactions Mediated by L-Glutamine, L-lysyl-L-lysylglycyl-

The chemical nature of L-Glutamine, L-lysyl-L-lysylglycyl- suggests its involvement in various intermolecular interactions, which are fundamental to its potential biological activities.

Peptide-Peptide Interactions Influenced by L-Glutamine, L-lysyl-L-lysylglycyl-

The presence of both hydrogen bond donors/acceptors and charged groups in the L-Glutamine, L-lysyl-L-lysylglycyl- sequence makes it a candidate for mediating peptide-peptide interactions. The glutamine residue, for instance, can be a substrate for transglutaminase, an enzyme that forms covalent cross-links between proteins by linking a glutamine residue to a lysine residue on another protein. nih.govnih.gov This could lead to the formation of stable, covalently linked peptide aggregates.

Interactions with Artificial Membrane Systems or Model Lipid Bilayers

Peptides containing charged and polar residues can interact with the phospholipid bilayers of cell membranes. L-glutamine itself has been shown to influence triglyceride absorption, suggesting an interaction with lipid metabolism. nih.gov The positively charged lysine residues in the L-Glutamine, L-lysyl-L-lysylglycyl- peptide could facilitate electrostatic interactions with the negatively charged head groups of membrane phospholipids (B1166683). Such interactions could potentially influence membrane permeability or integrity.

Enzymatic Recognition and Cleavage Susceptibility of L-Glutamine, L-lysyl-L-lysylglycyl- Containing Sequences

The susceptibility of a peptide to enzymatic action is determined by its amino acid sequence. The L-Glutamine, L-lysyl-L-lysylglycyl- sequence contains several potential recognition sites for various enzymes.

Enzymes such as transglutaminases recognize specific glutamine-containing sequences. nih.govnih.gov For instance, microbial transglutaminases can recognize glutamine in an "LLQG" sequence. nih.gov While not a perfect match, the presence of glutamine in the tetrapeptide suggests it could be a substrate for such enzymes. Furthermore, the lysine residues could be targets for lysine-specific proteases or other modifying enzymes. The release of peptides from larger fusion proteins often involves specific chemical or enzymatic cleavage at recognized amino acid sequences. google.com

The field of biocatalysis has also seen the characterization of enzymes like glutamine hydroxylases, which can specifically modify glutamine residues within a peptide. nih.gov The presence of L-glutamine makes the tetrapeptide a potential substrate for such enzymatic modifications.

Protease Stability of L-Glutamine, L-lysyl-L-lysylglycyl- Motifs

The stability of a peptide in a biological environment is largely determined by its resistance to degradation by proteases. The specific sequence of amino acids dictates the susceptibility of peptide bonds to enzymatic cleavage. The L-Glutamine, L-lysyl-L-lysylglycyl- motif contains several potential cleavage sites for common proteases.

The most notable feature of this tetrapeptide in the context of protease stability is the presence of two consecutive lysine residues. Trypsin, a serine protease found in the digestive system, exhibits high specificity for cleaving peptide bonds on the C-terminal side of lysine and arginine residues. nih.govpearson.com Consequently, the Lys-Lys and Lys-Gly bonds within the Gln-Lys-Lys-Gly sequence are primary targets for tryptic digestion. Studies have shown that -Lys-Gly- bonds are generally cleaved rapidly by trypsin. nih.gov However, the efficiency of cleavage can be influenced by the surrounding amino acid sequence. researchgate.netnih.gov For instance, the presence of acidic residues near the cleavage site can inhibit trypsin activity. researchgate.net

Chymotrypsin (B1334515), another digestive protease, primarily cleaves after aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. pearson.comthermofisher.com While less common, chymotrypsin has been observed to cleave at other sites, including after glutamine, although this occurs at a slower rate. researchgate.netnih.gov Therefore, the Gln-Lys bond could be a minor cleavage site for chymotrypsin. Some novel glutamine-specific endoproteases have also been identified, for which a Gln residue at the P1 position is a preferred cleavage site. biomedgrid.comnih.govnih.gov

The table below summarizes the potential protease cleavage sites within the L-Glutamine, L-lysyl-L-lysylglycyl- sequence.

| Protease | Potential Cleavage Site (P1↓P1') | Likelihood of Cleavage |

| Trypsin | Lys(2)↓Lys(3) | High |

| Trypsin | Lys(3)↓Gly(4) | High nih.gov |

| Chymotrypsin | Gln(1)↓Lys(2) | Low researchgate.netnih.gov |

| Glutamine-specific endoproteases | Gln(1)↓Lys(2) | Moderate to High nih.gov |

The numbering indicates the position of the amino acid residue from the N-terminus.

Biophysical Characterization of L-Glutamine, L-lysyl-L-lysylglycyl- Contribution to Peptide Integrity

The biophysical properties of the L-Glutamine, L-lysyl-L-lysylglycyl- motif are dictated by the individual characteristics of its constituent amino acids. The presence of two basic lysine residues, a polar but uncharged glutamine, and a conformationally flexible glycine (B1666218) imparts a hydrophilic and charged character to this peptide segment.

The two lysine residues, with their positively charged ε-amino groups at physiological pH, are expected to significantly influence the electrostatic interactions of a peptide containing this motif. These charged groups can form salt bridges with negatively charged residues, which can be crucial for stabilizing the tertiary structure of a protein. scispace.com The presence of multiple charged residues generally enhances the solubility of peptides in aqueous environments. nih.gov However, a high density of positive charges can also lead to electrostatic repulsion, potentially destabilizing certain secondary structures. biomedgrid.com

The glutamine residue, with its polar amide side chain, can participate in hydrogen bonding, further contributing to the stability of secondary structures like α-helices and β-sheets. wikipedia.org Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the peptide backbone. wikipedia.org This flexibility can be critical in turns and loops of protein structures, allowing the peptide chain to change direction.

The following table details the key biophysical properties of the amino acids in the L-Glutamine, L-lysyl-L-lysylglycyl- sequence.

| Amino Acid | One-Letter Code | Side Chain Property | Potential Contribution |

| L-Glutamine | Q | Polar, uncharged | Hydrogen bonding, solubility |

| L-Lysine | K | Basic, positively charged | Electrostatic interactions (salt bridges), solubility nih.gov |

| L-Lysine | K | Basic, positively charged | Electrostatic interactions (salt bridges), solubility nih.gov |

| Glycine | G | Nonpolar, aliphatic (flexible) | Conformational flexibility, turns in peptide backbone wikipedia.org |

Computational and Theoretical Investigations of L Glutamine, L Lysyl L Lysylglycyl

Molecular Dynamics (MD) Simulations for Conformational Dynamics of L-Glutamine, L-lysyl-L-lysylglycyl-

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide science, used to map the conformational landscape and dynamic behavior of molecules over time. nih.gov For the tetrapeptide L-Glutamine, L-lysyl-L-lysylglycyl-, MD simulations can reveal how the molecule folds and moves in a simulated physiological environment, typically water.

The process involves numerically solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent molecules. The quality of an MD simulation is highly dependent on the chosen force field (a set of parameters describing the potential energy of the system) and the water model. For instance, force fields like CHARMM or GROMOS are commonly used for peptides, while water models such as TIP3P or SPC/E are chosen to represent the solvent environment.

Simulations of this tetrapeptide would likely show a high degree of flexibility due to the Glycine (B1666218) residue and the long, charged side chains of the two Lysine (B10760008) residues. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of different conformations.

Root Mean Square Fluctuation (RMSF): To identify which parts of the peptide are most mobile. The Lysine side chains are expected to show high fluctuation.

Dihedral Angle Analysis: To map the preferred backbone conformations (φ and ψ angles).

Hydrogen Bonding Analysis: To identify stable intramolecular hydrogen bonds that contribute to secondary structure formation, as well as intermolecular hydrogen bonds with water that dictate solubility and interaction. mdpi.com

The results from MD simulations can establish the molecular basis for the peptide's interactions and functions. nih.gov These simulations provide a dynamic picture that complements static experimental structures. researchgate.net

Table 1: Hypothetical MD Simulation Parameters and Key Observables for L-Glutamine, L-lysyl-L-lysylglycyl-

| Parameter/Observable | Value/Description | Rationale/Significance |

| Force Field | CHARMM36m | A modern and widely used force field for protein and peptide simulations. |

| Water Model | TIP3P | A standard water model that balances accuracy and computational cost. |

| Simulation Time | 500 ns | Sufficient time to sample a wide range of conformational states for a small tetrapeptide. nih.gov |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Predicted RMSF Peaks | Lysine (K) side chains, C-terminus | The long, flexible, and charged lysine side chains and the terminal carboxyl group are expected to be highly mobile. |

| Key Intramolecular H-bonds | Potential for a γ-turn involving Gln or Lys residues | Short peptides can form transient turn-like structures stabilized by hydrogen bonds. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are employed to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity. nih.gov Unlike MD simulations that use classical mechanics, QC methods solve the Schrödinger equation to provide a detailed picture of the electron distribution. nih.gov

For L-Glutamine, L-lysyl-L-lysylglycyl-, methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be used to calculate a variety of properties. acs.orgcuni.cz These calculations are typically performed on specific conformations, often those identified as stable through MD simulations.

Key insights from QC calculations include:

Optimized Geometry: Determination of the lowest energy conformation in a vacuum or with an implicit solvent model.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For this peptide, strong positive potentials would be expected around the Lysine side-chain amino groups, while negative potentials would be found near the carbonyl oxygens and the glutamine side-chain amide.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Atomic Charges: Calculating the partial charge on each atom helps to rationalize intermolecular interactions, such as hydrogen bonding and salt bridges. acs.org

These quantum mechanical methods provide benchmark data that can be used to refine the classical force fields used in MD simulations. acs.org

Table 2: Hypothetical Quantum Chemical Properties for a Stable Conformation of L-Glutamine, L-lysyl-L-lysylglycyl- (Calculated at the B3LYP/6-31G Level)*

| Property | Predicted Value/Region | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, likely localized on the peptide bonds or Lysine amino groups. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, a likely site for accepting electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Most Positive MEP Region | Lysine (K) side-chain -NH3+ groups | These are the primary sites for interaction with negatively charged species or regions. |

| Most Negative MEP Region | Peptide backbone carbonyl oxygens | These are the primary sites for hydrogen bond donation from other molecules. |

Homology Modeling and De Novo Design of Peptides Incorporating L-Glutamine, L-lysyl-L-lysylglycyl-

Homology modeling is a technique used to predict the three-dimensional structure of a protein based on its sequence similarity to a protein with a known structure. nih.gov This method is highly effective for larger proteins but is generally not applicable to a short peptide like L-Glutamine, L-lysyl-L-lysylglycyl-, as it lacks a sufficiently large and conserved structural template in databases.

Conversely, de novo peptide design is a computational approach that aims to create new peptide sequences with desired structures and functions from scratch. nih.govrsc.org The Gln-Lys-Lys-Gly sequence could serve as a fundamental building block or motif in such a design process. For example, computational methods could be used to design a longer peptide incorporating this motif to:

Target a specific protein surface: The two adjacent Lysine residues could be designed to interact with an acidic patch on a target protein.

Enhance membrane interaction: The combination of charged (Lys) and polar (Gln) residues might be incorporated into designs for antimicrobial peptides or cell-penetrating peptides. nih.govwikipedia.org

Self-assemble into nanostructures: The specific sequence could be repeated or combined with hydrophobic residues to drive the formation of fibrils or other ordered aggregates.

The design process often involves generating a vast number of potential sequences and then using scoring functions and simulation techniques to select the most promising candidates for experimental validation. nih.gov

Bioinformatics Approaches for Identifying L-Glutamine, L-lysyl-L-lysylglycyl- Motifs in Proteomes

Bioinformatics provides the tools to search vast protein sequence databases (proteomes) to identify where the L-Glutamine, L-lysyl-L-lysylglycyl- (QKKG) sequence motif occurs naturally. Identifying the proteins that contain this motif can provide clues about its potential biological function and structural context.

The search can be performed using platforms like UniProt or NCBI BLAST. A simple pattern search for "QKKG" would yield a list of all proteins containing this exact sequence. A more sophisticated analysis might involve searching for related motifs, such as those with conservative substitutions (e.g., replacing Gln with Asn, or Lys with Arg). nih.gov

Once identified, the proteins containing the motif can be analyzed for:

Functional Annotation: Are these proteins commonly associated with a particular cellular process (e.g., DNA binding, kinase activity)?

Subcellular Localization: Are they typically found in the nucleus, cytoplasm, or secreted from the cell?

Structural Context: If the protein's structure is known, one can examine whether the QKKG motif is part of a structured element like an alpha-helix or an unstructured, flexible loop. wikipedia.org

Evolutionary Conservation: Is the motif conserved across different species, suggesting a functionally important role?

This type of analysis is analogous to studies on other short linear motifs (SLiMs), such as the Glycine- and Arginine-rich (GAR) motifs found in many nucleic acid-binding proteins. mdpi.comnih.gov

Table 3: Hypothetical Bioinformatics Analysis of the QKKG Motif

| Analysis Tool/Database | Query | Potential Finding | Implication |

| PROSITE Scan | PS00001 (Pattern Search) with Q-K-K-G | The motif is found in several histone proteins and transcription factors. | Suggests a potential role in DNA binding or nuclear localization, where the positive charges of Lysine would be important. |

| PDB Search | Search by sequence: QKKG | The motif is frequently located in exposed, flexible loop regions connecting secondary structures. | The motif may act as a flexible linker or a recognition site for other proteins. |

| Gene Ontology (GO) Analysis | Analysis of proteins containing the QKKG motif | Enrichment of terms like "ATP binding," "protein kinase activity," and "nucleus." | Points towards a functional role in signaling pathways and nuclear processes. |

Predictive Modeling of L-Glutamine, L-lysyl-L-lysylglycyl- Influence on Peptide Stability and Structure

Predictive modeling, often leveraging machine learning, uses a peptide's amino acid sequence to forecast its structural tendencies and stability. elifesciences.org These models are trained on large experimental datasets of peptide structures and stabilities. crg.eu

For L-Glutamine, L-lysyl-L-lysylglycyl-, these predictive tools can estimate:

Secondary Structure Propensity: Algorithms can predict the likelihood that the sequence will form an α-helix, β-sheet, or turn. Given the presence of Glycine, a known helix-breaker, and the charged Lysine residues, this sequence is more likely to exist in a flexible coil or turn conformation rather than a stable helix.

Proteolytic Stability: The sequence can be analyzed for cleavage sites recognized by common proteases. The presence of two Lysine residues suggests potential cleavage by trypsin-like proteases. However, the surrounding residues (Gln and Gly) can modulate the efficiency of cleavage. Models can predict the peptide's half-life in serum or cellular environments.

Aggregation Propensity: Some models predict the likelihood of a peptide to aggregate. The high charge density from the Lysine residues would likely disfavor aggregation under physiological pH due to electrostatic repulsion, leading to a low predicted aggregation score.

Solubility: The high proportion of polar and charged residues (three out of four) strongly suggests that this peptide would be highly soluble in aqueous solutions, a property that can be quantified by predictive models.

These predictive tools offer a rapid, first-pass analysis of a peptide's likely biophysical properties before more computationally expensive or experimental studies are undertaken. biorxiv.orgnih.gov

Table 4: Hypothetical Stability and Structure Predictions for L-Glutamine, L-lysyl-L-lysylglycyl-

| Property | Prediction | Method/Rationale |

| Secondary Structure | Random Coil / Turn (90% probability) | Sequence-based prediction (e.g., PSIPRED). Glycine provides conformational flexibility, disrupting regular secondary structures. |

| Proteolytic Cleavage Site | High probability of cleavage by Trypsin after each Lysine (K) | Trypsin specifically cleaves after Lysine and Arginine residues. |

| Aggregation Score | Low | Aggregation prediction algorithms (e.g., TANGO). The strong positive charges on adjacent Lysine residues create electrostatic repulsion. |

| Instability Index | High (>40) | The Instability Index (II) algorithm often correlates certain dipeptides with instability. The K-K pair might contribute to a higher instability score. |

Advanced Methodologies for Studying L Glutamine, L Lysyl L Lysylglycyl in Complex Biochemical Systems

Isotopic Labeling Techniques for L-Glutamine, L-lysyl-L-lysylglycyl- in NMR and Mass Spectrometry

Isotopic labeling is a powerful strategy for enhancing the detection and simplifying the analysis of peptides like L-Glutamine, L-lysyl-L-lysylglycyl- in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By replacing naturally abundant atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can overcome challenges such as signal overlap and low sensitivity, which are common in the study of small peptides in complex mixtures. uzh.chnih.gov

In NMR spectroscopy, uniform or selective incorporation of ¹³C and ¹⁵N into the peptide backbone and side chains of the glutamine, lysine (B10760008), and glycine (B1666218) residues allows for the use of multidimensional heteronuclear experiments. nih.gov These experiments, such as ¹H-¹⁵N HSQC, provide a unique signal for each amino acid residue, greatly aiding in resonance assignment, which is the crucial first step for detailed structural and dynamic studies. nih.gov For a small peptide, this can help resolve ambiguity and provide insights into conformational preferences and dynamics in solution. researchgate.netchemrxiv.org For instance, analyzing the chemical shifts and coupling constants of the labeled nuclei can reveal details about the peptide's secondary structure and its interaction with binding partners. chemrxiv.org

In mass spectrometry, isotopic labeling is fundamental for quantitative proteomics. nih.gov Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted for in vitro studies of L-Glutamine, L-lysyl-L-lysylglycyl-. By synthesizing the peptide with "heavy" amino acids (e.g., ¹³C₆-lysine), it can be distinguished from its unlabeled, "light" counterpart in a mass spectrometer. nih.govnih.gov This allows for precise relative quantification of the peptide when studying its uptake, degradation, or modification in response to different cellular conditions. The mass shift created by the isotopes serves as a unique identifier for the labeled peptide, enabling its accurate measurement even in complex biological samples. nih.gov Furthermore, specific modifications to the lysine residues can be tracked and quantified using these techniques. researchgate.netresearchgate.net

Table 1: Common Isotopes for Peptide Labeling in NMR and MS

| Isotope | Natural Abundance (%) | Application in Peptide Studies |

|---|---|---|

| ¹³C | 1.1 | Enhances resolution in NMR spectra; enables advanced heteronuclear NMR experiments. Used in SILAC for quantitative MS. |

| ¹⁵N | 0.37 | Simplifies ¹H-NMR spectra and allows for ¹H-¹⁵N correlation experiments (e.g., HSQC) for backbone assignment. |

| ²H (D) | 0.015 | Reduces ¹H relaxation rates in NMR, leading to sharper lines for larger molecules. Can be used to probe solvent accessibility. |

Fluorescence-Based Probes for Monitoring L-Glutamine, L-lysyl-L-lysylglycyl- Conformational Changes

Fluorescence-based techniques offer exceptional sensitivity for studying the conformational dynamics and interactions of peptides. nih.gov By covalently attaching a fluorophore to the L-Glutamine, L-lysyl-L-lysylglycyl- peptide, its behavior can be monitored in real-time within biological systems. acs.orgsb-peptide.com

The peptide's structure, with a free N-terminal amine and two lysine side-chain amines, provides multiple sites for labeling. sb-peptide.com A variety of fluorescent dyes, possessing reactive groups like N-hydroxysuccinimide (NHS) esters, can be coupled to these amine groups. acs.org The choice of fluorophore depends on the specific application, with considerations for spectral properties, environmental sensitivity, and size. jpt.comgenscript.com

One powerful approach is to use environment-sensitive (solvatochromic) probes. These dyes, such as 6-N,N-dimethylamino-2,3-naphthalimide (DMN), exhibit changes in their fluorescence emission spectrum, intensity, or lifetime depending on the polarity of their local environment. nih.gov If L-Glutamine, L-lysyl-L-lysylglycyl- undergoes a conformational change upon binding to a target, such as a receptor or membrane, a conjugated probe would report on this event through a detectable shift in its fluorescence signal. researchgate.net

Another advanced method is Fluorescence Resonance Energy Transfer (FRET). constructor.university This technique requires labeling the peptide with two different fluorophores, a donor and an acceptor. The efficiency of energy transfer between them is highly dependent on the distance separating them, typically in the range of 1-10 nm. nih.gov By strategically placing a FRET pair on the peptide, conformational changes that alter the distance between the probes can be quantified. genscript.com For example, a FRET pair could be attached to the N-terminus and one of the lysine side chains to monitor folding or binding events. researchgate.net

Table 2: Representative Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Key Feature |

|---|---|---|---|

| FAM (Carboxyfluorescein) | ~495 | ~517 | Bright, widely used, pH-sensitive. sb-peptide.com |

| TAMRA (Tetramethylrhodamine) | ~555 | ~580 | Commonly used as a FRET acceptor for FAM. sb-peptide.com |

| Pyrene | ~340 | Monomer: ~375, Excimer: ~490 | Forms an "excimer" when two probes are in close proximity, allowing ratiometric detection of conformational changes. nih.gov |

| 6-DMNA | ~450 | ~550 (varies) | Environment-sensitive probe with large spectral shifts upon binding. nih.gov |

Microfluidic and High-Throughput Screening Platforms for Peptide Interaction Studies

Understanding how L-Glutamine, L-lysyl-L-lysylglycyl- interacts with other biomolecules is key to elucidating its biological function. Microfluidic and high-throughput screening (HTS) platforms provide the means to perform thousands of interaction experiments in parallel, using minimal sample volumes and offering rapid, quantitative results. news-medical.net

Microfluidic devices, or "lab-on-a-chip" systems, enable the precise manipulation of fluids in channels with micrometer dimensions. nih.gov These platforms can be designed to study peptide-protein interactions with high temporal and spatial resolution. news-medical.net For instance, a surface plasmon resonance (SPR) or fluorescence-based detection system can be integrated into a microfluidic chip. acs.org The L-Glutamine, L-lysyl-L-lysylglycyl- peptide could be immobilized on the surface of the microchannels, and a library of potential binding partners (e.g., cell lysates, purified proteins) would be flowed over it. nih.gov This allows for the rapid screening of interactions and the determination of binding kinetics (on- and off-rates) and affinities. news-medical.net

Peptide arrays are another powerful HTS technology. nih.gov Here, the L-Glutamine, L-lysyl-L-lysylglycyl- peptide, or a library of its variants, can be synthesized and immobilized at high density on a solid support, such as a cellulose (B213188) membrane or a glass slide. nih.govyoutube.com The array is then incubated with a fluorescently labeled protein or a complex cell extract. Subsequent detection of the fluorescent signal at specific spots on the array reveals which peptides are interacting with the target molecules. youtube.com This approach is highly scalable and can be used to map the specific amino acid residues critical for an interaction or to screen for peptides with enhanced binding properties. nih.gov Recently, these methods have been combined with mass spectrometry for label-free identification of interacting proteins. nih.gov

Table 3: Comparison of High-Throughput Interaction Screening Platforms

| Platform | Principle | Advantages | Application for L-Glutamine, L-lysyl-L-lysylglycyl- |

|---|---|---|---|

| Microfluidics | Manipulation of small fluid volumes in microchannels with integrated detectors. nih.gov | Low sample consumption, precise control, real-time kinetic data. news-medical.netnih.gov | Screening for binding partners, determining kinetic constants (k_on, k_off). |

| Peptide Arrays | Peptides are immobilized in a high-density grid on a solid surface and probed with a labeled target. nih.gov | High throughput, suitable for library screening, identifies binding motifs. youtube.com | Identifying protein interactors from a complex mixture, mapping binding epitopes. |

| Phage/Yeast Display | Peptides are expressed on the surface of phages or yeast, and binders are selected through affinity panning. | Screens vast libraries, selects for high-affinity binders in a cellular context. nih.gov | Discovering novel protein targets, evolving the peptide for higher affinity. |

Atomic Force Microscopy (AFM) for Observing L-Glutamine, L-lysyl-L-lysylglycyl- Peptide Self-Assembly

Many peptides have the intrinsic ability to self-assemble into ordered nanostructures, such as fibrils, nanotubes, or globular aggregates. nottingham.ac.uknottingham.ac.uk Atomic Force Microscopy (AFM) is an unparalleled tool for visualizing these processes at the nanoscale, providing direct information on the morphology and dimensions of the assembled structures. mdpi.com

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a surface. mdpi.com As the tip interacts with the sample, its deflection is measured by a laser, generating a high-resolution, three-dimensional topographic image. nottingham.ac.uk To study the self-assembly of L-Glutamine, L-lysyl-L-lysylglycyl-, a solution of the peptide would be deposited onto an atomically flat substrate, typically mica. nih.govresearchgate.net After an incubation period that allows for assembly to occur, the sample is dried and imaged.

The resulting AFM images can reveal the morphology of the aggregates—whether they are long, straight fibers, branched networks, or spherical oligomers. nih.govresearchgate.net Detailed analysis of the images provides quantitative data on the height, width, and periodicity of the nanostructures. nottingham.ac.uk By collecting images at different time points, AFM can be used to follow the kinetics of the self-assembly process, from the initial formation of small nuclei to the growth of mature fibrils. nottingham.ac.uknih.gov This ex situ approach provides snapshots of the assembly pathway. Furthermore, in situ AFM allows for the direct observation of the assembly process in real-time in a liquid environment, offering dynamic insights into how factors like pH, concentration, and surface chemistry influence the formation of these structures. mdpi.com

Table 4: Typical Morphologies of Self-Assembling Peptides Observed by AFM

| Morphology | Description | Typical Dimensions |

|---|---|---|

| Globular Aggregates | Spherical or amorphous structures, often considered precursors to larger assemblies. nottingham.ac.uk | Height: 2-10 nm |

| Nanofibers/Fibrils | Long, unbranched, thread-like structures. nottingham.ac.uknih.gov | Height: 5-20 nm; Length: several micrometers |

| Nanotubes | Hollow, cylindrical structures. nottingham.ac.uk | Outer Diameter: 20-100 nm |

| Ribbons | Flat, tape-like structures. nottingham.ac.uk | Height: 2-5 nm; Width: 50-200 nm |

Future Directions and Emerging Research Avenues for L Glutamine, L Lysyl L Lysylglycyl

Exploration of Novel Functions for L-Glutamine, L-lysyl-L-lysylglycyl- beyond Capping Motifs

The tetrapeptide L-Glutamine, L-lysyl-L-lysylglycyl-, by virtue of its composition, holds the potential for a range of biological activities that extend beyond simple structural roles like capping motifs in proteins. The presence of two lysine (B10760008) residues imparts a significant positive charge to the peptide at physiological pH, a characteristic that often dictates interactions with negatively charged molecules such as nucleic acids and acidic phospholipids (B1166683) in cell membranes.

Future research could explore its potential as an antimicrobial peptide (AMP). Many known AMPs are cationic and possess the ability to disrupt microbial cell membranes. The Gln-Lys-Lys-Gly sequence could be investigated for its ability to selectively bind to and permeate the membranes of bacteria or fungi. Furthermore, the glutamine residue, a versatile amino acid, can act as a hydrogen bond donor and acceptor, potentially contributing to specific binding interactions with molecular targets. nih.govamcoproteins.com Glutamine-rich peptides have been noted for their role in intestinal barrier protection and their antioxidant properties. mdpi.com

Another avenue of exploration lies in its potential role in cell signaling. Lysine residues are common sites for post-translational modifications such as ubiquitination and acetylation, which are critical in regulating protein function and signaling cascades. nih.govcreative-peptides.com While a short peptide is unlikely to be a direct substrate for these enzymes in the same way a larger protein is, it could potentially act as a competitive inhibitor or modulator of the enzymes that recognize lysine-containing sequences.

The glycine (B1666218) residue, with its minimal side chain, provides conformational flexibility. This flexibility could allow the peptide to adopt specific three-dimensional structures required for binding to receptors or enzymes. Research could focus on determining the preferred conformation of Gln-Lys-Lys-Gly in different environments to understand its potential for biological recognition.

Table 1: Potential Novel Functions of L-Glutamine, L-lysyl-L-lysylglycyl-

| Potential Function | Rationale Based on Amino Acid Composition |

| Antimicrobial Activity | The two positively charged lysine residues could interact with and disrupt negatively charged microbial membranes. |

| Modulation of Enzyme Activity | The lysine residues could allow the peptide to act as a competitive inhibitor for enzymes that recognize lysine-containing substrates. |

| Cell Penetration | The cationic nature of the peptide may facilitate its entry into cells, a desirable property for drug delivery. |

| Role in Immune Response | Glutamine is a key fuel for immune cells, and peptides containing glutamine may have immunomodulatory effects. nih.gov |

Development of Peptidomimetics Incorporating L-Glutamine, L-lysyl-L-lysylglycyl- for Structural Studies

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. wikipedia.org The development of peptidomimetics based on the Gln-Lys-Lys-Gly sequence could be a fruitful area of research, particularly for structural studies and as potential therapeutic leads.

One approach is to introduce non-natural amino acids or modify the peptide backbone to resist enzymatic degradation. For instance, the peptide bonds could be replaced with more stable linkages, or D-amino acids could be incorporated to create a retro-inverso analog. These modifications would allow for a longer half-life in biological systems, facilitating the study of its interactions and effects.

Furthermore, conformational constraints can be introduced into the peptide structure to lock it into a specific bioactive conformation. This can be achieved through cyclization or by incorporating rigid linkers. By synthesizing a library of constrained peptidomimetics of Gln-Lys-Lys-Gly and evaluating their biological activity, researchers could gain insights into the specific three-dimensional arrangement of the glutamine and lysine side chains required for a particular function. upc.edubenthamscience.com This information is invaluable for the rational design of more potent and selective molecules.

Structural studies of these peptidomimetics in complex with their biological targets, using techniques like X-ray crystallography or NMR spectroscopy, would provide detailed atomic-level information about their binding mode. This would not only elucidate the mechanism of action of the parent peptide but also guide the design of next-generation peptidomimetics with improved pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in L-Glutamine, L-lysyl-L-lysylglycyl- Peptide Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide design and discovery. nih.gov For a relatively unexplored peptide like L-Glutamine, L-lysyl-L-lysylglycyl-, these computational tools offer a powerful approach to predict its properties and design novel analogs with enhanced functions.

AI models can be trained on large datasets of known peptides to learn the relationships between amino acid sequence, structure, and activity. oup.com By inputting the Gln-Lys-Lys-Gly sequence into such a model, it may be possible to predict its potential biological activities, such as its likelihood of being an antimicrobial peptide, a cell-penetrating peptide, or a binder to a specific protein target. mdpi.commdpi.com These predictions can then be used to prioritize experimental validation, saving time and resources.

AI can also be employed to analyze the vast amount of data generated from high-throughput screening of peptide libraries. By identifying patterns and correlations in the data, machine learning algorithms can help to identify the key structural features of Gln-Lys-Lys-Gly and its analogs that are responsible for their activity.

Table 2: Applications of AI and Machine Learning in the Study of L-Glutamine, L-lysyl-L-lysylglycyl-

| AI/ML Application | Description |

| Function Prediction | Using trained models to predict the biological activities of the Gln-Lys-Lys-Gly sequence. |

| De Novo Design | Employing generative models to create novel peptide sequences based on the Gln-Lys-Lys-Gly template with desired properties. |

| Structure Prediction | Predicting the three-dimensional conformation of the peptide, which is crucial for its function. utoronto.ca |

| Data Analysis | Analyzing data from high-throughput screening to identify structure-activity relationships. |

In-Depth Analysis of L-Glutamine, L-lysyl-L-lysylglycyl- in Diverse Biological Contexts and Signal Transduction Pathways

A thorough investigation of the effects of L-Glutamine, L-lysyl-L-lysylglycyl- in various biological systems is essential to uncover its potential roles. This would involve studying its impact on different cell types, tissues, and even whole organisms.

Given the roles of its constituent amino acids, this tetrapeptide could influence a variety of signaling pathways. Glutamine is known to be a key player in cellular metabolism and signaling, affecting pathways such as mTOR and the production of neurotransmitters. nih.govsinobiological.comcellsignal.com Lysine is also involved in critical signaling events through post-translational modifications. nih.govcreative-peptides.com Therefore, it would be pertinent to investigate whether the Gln-Lys-Lys-Gly peptide can modulate these or other signaling cascades. For instance, studies could examine its effect on the phosphorylation status of key signaling proteins or on the expression of genes regulated by these pathways.

The potential for this peptide to interact with cell surface receptors is another important area of research. Many peptide hormones and neurotransmitters act by binding to specific receptors on the cell surface, initiating an intracellular signaling cascade. bioscientifica.com Screening assays could be employed to identify potential receptors for Gln-Lys-Lys-Gly.

Furthermore, the basic nature of the peptide, due to the two lysine residues, suggests a possible interaction with components of the extracellular matrix or with cell adhesion molecules. Polylysine-containing peptides have been shown to affect the activity of key membrane enzymes. pnas.org Research could explore whether Gln-Lys-Lys-Gly influences cell adhesion, migration, or tissue integrity. The potential for glutamine repeats to act as amine acceptors in transglutaminase-catalyzed reactions, forming cross-links with lysine residues, also presents an intriguing possibility for the interaction of Gln-Lys-Lys-Gly with other proteins. nih.gov

By systematically studying the effects of this tetrapeptide in diverse biological contexts, from the molecular to the organismal level, a comprehensive understanding of its functions and potential applications can be achieved.

Q & A

Q. How can researchers optimize cell culture media stability when using L-Glutamine derivatives like L-alanyl-L-glutamine?

L-Glutamine degrades spontaneously in aqueous solutions, producing ammonia and pyroglutamic acid, which are cytotoxic . To improve stability, researchers can:

- Compare degradation kinetics using HPLC to quantify residual L-Glutamine and its dipeptide forms over time under varying pH and temperature conditions.

- Substitute L-Glutamine with L-alanyl-L-glutamine , a stabilized dipeptide, and monitor ammonia accumulation via enzymatic assays (e.g., glutamate dehydrogenase) .

Q. What analytical methods are recommended for quantifying L-Glutamine purity and degradation products in research-grade formulations?

Q. How can researchers assess the enzymatic interaction of L-Glutamine derivatives with glutaminase in vitro?

- Enzyme kinetics : Measure glutaminase activity via colorimetric detection of glutamate using a coupled reaction with glutamate dehydrogenase and NADH oxidation .

- Cytotoxicity assays : Treat cell lines (e.g., MCF-7) with L-Glutamine derivatives and compare viability via MTT assays to evaluate metabolite toxicity .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the bioavailability of modified L-Glutamine derivatives (e.g., N-acetyl-L-glutamine)?

- In vitro absorption models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and apparent permeability (Papp) of radiolabeled derivatives .

- In vivo isotopic tracing : Administer <sup>15</sup>N-labeled L-Glutamine derivatives to animal models and quantify incorporation into plasma and tissues via LC-MS .

Q. How can contradictory data on the metabolic effects of L-Glutamine supplementation in preclinical models be resolved?

- Controlled variable isolation : Standardize dietary nitrogen intake and use pair-fed controls to distinguish direct effects of L-Glutamine from confounding factors.

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify pathway-specific responses in tissues like skeletal muscle or liver .

Q. What methodologies are suitable for studying the therapeutic potential of L-Glutamine dipeptides in clinical trials?

- Randomized double-blind trials : Administer L-alanyl-L-glutamine (0.5 g/kg/day) vs. placebo to post-surgical patients and monitor outcomes (e.g., nitrogen balance, infection rates) .

- Biomarker validation : Measure plasma glutamine levels, creatine kinase (muscle damage), and IL-6 (inflammation) to correlate with clinical endpoints .

Q. How can researchers address stability challenges in long-term storage of L-Glutamine-containing reagents?

- Lyophilization : Prepare freeze-dried formulations and assess stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Additive screening : Test antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to inhibit oxidative degradation .

Methodological Considerations for Contradictory Findings

Q. Discrepancies in reported efficacy of L-Glutamine derivatives in immune modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.